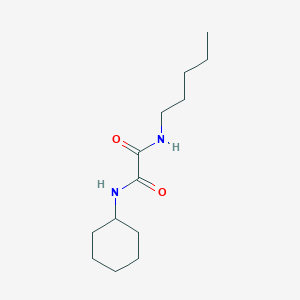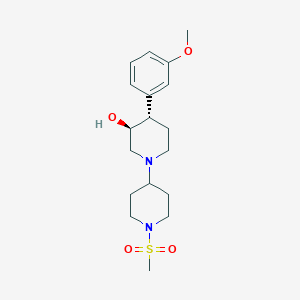
N-cyclohexyl-N'-pentylethanediamide
Overview
Description
N-cyclohexyl-N'-pentylethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPED and has been synthesized using different methods. The purpose of
Scientific Research Applications
CPED has been extensively studied for its potential applications in different fields, including drug discovery, medicinal chemistry, and materials science. In drug discovery, CPED has been identified as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, CPED has been used as a building block for the synthesis of new compounds with improved pharmacological properties. In materials science, CPED has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mechanism of Action
The mechanism of action of CPED is not well understood, but it is believed to act as a modulator of different biological targets, including ion channels, enzymes, and receptors. CPED has been shown to interact with different targets, including TRPV1, NMDA receptors, and PPARγ, among others.
Biochemical and Physiological Effects
CPED has been shown to have different biochemical and physiological effects, depending on the target it interacts with. For example, CPED has been shown to inhibit the activity of TRPV1, a calcium channel involved in pain modulation, leading to analgesic effects. CPED has also been shown to activate PPARγ, a nuclear receptor involved in glucose and lipid metabolism, leading to potential applications in the treatment of diabetes and metabolic disorders.
Advantages and Limitations for Lab Experiments
CPED has several advantages for lab experiments, including its high purity and stability, as well as its potential to interact with different biological targets. However, CPED also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of CPED, including the identification of new targets and the synthesis of new compounds based on CPED. CPED can also be used as a tool for the study of different biological processes, including pain modulation and metabolism. Additionally, CPED can be used as a building block for the synthesis of new materials with potential applications in catalysis and drug delivery.
Conclusion
In conclusion, CPED is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. CPED can be synthesized using different methods, and its mechanism of action is not well understood. CPED has different biochemical and physiological effects, depending on the target it interacts with, and has several advantages and limitations for lab experiments. There are several future directions for the study of CPED, including the identification of new targets and the synthesis of new compounds based on CPED.
properties
IUPAC Name |
N'-cyclohexyl-N-pentyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-3-7-10-14-12(16)13(17)15-11-8-5-4-6-9-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZDOCLYJEODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexyl-N-pentyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4115177.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)
![N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B4115188.png)
![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4115209.png)
![N-{1-[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4115211.png)
![diethyl 3-methyl-5-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4115215.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115221.png)
![2-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4115227.png)
![N-isobutyl-1-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115230.png)

![N-(tert-butyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4115239.png)


![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4115256.png)